6-morpholino-5-nitropyrimidin-4-amine
Overview
Description
6-Morpholino-5-nitropyrimidin-4-amine is a heterocyclic compound with the molecular formula C8H11N5O3 It is characterized by the presence of a morpholine ring attached to a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-morpholino-5-nitropyrimidin-4-amine typically involves the reaction of 6-chloro-5-nitropyrimidine-4-amine with morpholine. The reaction is catalyzed by tris(dibenzylideneacetone)dipalladium (0) and ®-2,2’-bis(diphenylphosphanyl)-1,1’-binaphthyl in the presence of potassium carbonate. The reaction is carried out in acetonitrile at room temperature (25°C) for 3.5 hours under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Morpholino-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Reduction Reactions: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents.
Major Products Formed:
Substitution Reactions: Products vary depending on the substituent introduced.
Reduction Reactions: The major product is 6-morpholino-5-aminopyrimidin-4-amine.
Scientific Research Applications
6-Morpholino-5-nitropyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-morpholino-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell cycle regulation. The compound exerts its effects by inhibiting these enzymes, thereby affecting cellular processes like cytokinesis and cell proliferation .
Comparison with Similar Compounds
6-Chloro-5-nitropyrimidine-4-amine: A precursor in the synthesis of 6-morpholino-5-nitropyrimidin-4-amine.
6-Morpholino-2-nitropyrimidine: Another morpholine-substituted nitropyrimidine with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its morpholine ring enhances its solubility and interaction with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
6-morpholin-4-yl-5-nitropyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKWFVUPJOATMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284922 | |
Record name | 6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24957-88-8 | |
Record name | NSC39846 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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